4-(2,6-Difluorophenyl)benzyl alcohol
Description
4-(2,6-Difluorophenyl)benzyl alcohol (CAS: 885963-50-8) is a fluorinated benzyl alcohol derivative with the molecular formula C₁₃H₁₀F₂O and a molecular weight of 220.1 g/mol . Structurally, it consists of a benzyl alcohol moiety attached to a 2,6-difluorophenyl group at the para position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research. Its fluorine substituents enhance electronic effects, influencing reactivity and interaction with biological targets .
Properties
CAS No. |
885963-50-8 |
|---|---|
Molecular Formula |
C13H10F2O |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
[4-(3,5-difluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
InChI Key |
ZXSVUJOHOVCESC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)CO)F |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(2,6-Difluorophenyl)benzyl alcohol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzyl Alcohols
4-(3,4-Dichlorophenyl)benzyl Alcohol (CAS: 885949-98-4)
- Molecular Formula : C₁₃H₁₀Cl₂O
- Molecular Weight : 253.1 g/mol
- Key Differences : Replacing fluorine with chlorine at the 3,4-positions increases molecular weight and alters electronic properties. Chlorine’s stronger electron-withdrawing nature may reduce the acidity of the benzyl alcohol group compared to fluorine .
4-(3,5-Dibromophenyl)benzyl Alcohol
- Molecular Formula : C₁₃H₁₀Br₂O
- Molecular Weight : 253.1 g/mol
- This compound may exhibit distinct reactivity in cross-coupling reactions .
4-Bromo-2,6-difluorobenzyl Alcohol (CAS: 162744-59-4)
Fluorinated Benzyl Alcohol Derivatives
2,6-Difluorobenzyl Alcohol (CAS: 19064-18-7)
- Molecular Formula : C₇H₆F₂O
- Molecular Weight : 144.12 g/mol
- Key Differences : Lacks the additional phenyl group present in 4-(2,6-difluorophenyl)benzyl alcohol. This simpler structure results in lower molecular weight and density (1.3 g/mL ), making it more volatile .
2,6-Difluoro-4-hydroxybenzyl Alcohol (CAS: 438049-36-6)
- Molecular Formula : C₇H₆F₂O₂
- Molecular Weight : 160.12 g/mol
- Key Differences: A hydroxyl group replaces the phenyl ring at position 4.
2,6-Difluoro-4-isopropyloxybenzyl Alcohol (CAS: 438049-80-0)
Non-Halogenated Analogs
2,6-Dimethylbenzyl Alcohol (CAS: 62285-58-9)
- Molecular Formula : C₉H₁₂O
- Molecular Weight : 136.19 g/mol
- Key Differences : Methyl groups at positions 2 and 6 provide electron-donating effects, increasing the benzyl alcohol’s basicity. The compound is a solid at room temperature (melting point: 81–82°C ), contrasting with the liquid or semi-solid state of fluorinated analogs .
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Compounds
Biological Activity
4-(2,6-Difluorophenyl)benzyl alcohol is an organic compound characterized by its unique aromatic structure, which includes a benzyl group attached to a 2,6-difluorophenyl moiety. Its chemical formula is C13H10F2O. This compound has garnered attention for its potential applications in pharmaceuticals and chemical synthesis due to the effects of fluorine substituents on its biological properties. Although research on its specific biological activity is limited, preliminary findings suggest promising avenues for further exploration.
The presence of fluorine atoms in this compound enhances its lipophilicity and metabolic stability, which may contribute to its biological activity. The unique positioning of these fluorine atoms can significantly influence the compound's reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C13H10F2O |
| Molecular Weight | 232.22 g/mol |
| Melting Point | Not extensively studied |
| Solubility | Moderate in organic solvents |
Biological Activity Overview
Research indicates that compounds structurally similar to this compound often exhibit antimicrobial and antifungal properties. The following sections summarize relevant studies and findings regarding its biological activity.
Antimicrobial Activity
- Similar Compounds : Studies on related compounds, such as benzyl alcohol, have shown significant antimicrobial effects against various pathogens. Benzyl alcohol has been noted for its capacity to disrupt microbial membranes and inhibit growth.
- Potential Applications : The potential use of this compound as an antimicrobial agent is supported by the enhanced properties imparted by the difluorophenyl group. Further investigations are necessary to establish specific efficacy against target microorganisms.
Insecticidal Properties
Recent studies have highlighted the insecticidal activity of benzyl alcohol derivatives. For example, benzyl alcohol treatment in Galleria mellonella resulted in notable changes in immune response and hemocyte morphology, indicating potential as an insecticide while showing low toxicity towards vertebrates . This suggests that this compound could also possess similar insecticidal properties.
Case Studies and Research Findings
- Interaction Studies : Interaction studies involving this compound with various enzymes or receptors could provide insights into its pharmacological potential. Investigations into how structural modifications affect biological activity are crucial for understanding its mechanism of action.
- Comparative Analysis : A comparative analysis of benzyl alcohol derivatives indicates that structural variations significantly influence biological interactions. For instance, the presence of fluorine atoms can enhance certain properties such as metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Toxicity Assessments : Toxicity studies have indicated that aryl alcohols like benzyl alcohol exhibit nonpolar narcosis mechanisms, suggesting that they interact with biological membranes in a manner similar to depressant anesthetics . Understanding these mechanisms can aid in assessing the safety profile of this compound.
Preparation Methods
Reduction of 2,6-Difluorobenzonitrile via Benzylamine Intermediate
A novel and industrially advantageous method involves the reduction of 2,6-difluorobenzonitrile to the corresponding benzylamine derivative, followed by conversion of the amino group to a hydroxyl group to yield the target benzyl alcohol. This two-step process is characterized by high yields, high purity, and short reaction times.
Step 1: Reduction of 2,6-difluorobenzonitrile to 2,6-difluorobenzylamine
The nitrile group is reduced using hydrogenation in the presence of Raney nickel or Raney cobalt catalysts in a non-polar solvent. This catalytic hydrogenation is preferred due to its efficiency and selectivity.
Step 2: Replacement of the amino group with a hydroxyl group
The benzylamine intermediate undergoes a substitution reaction where the amino group is replaced by a hydroxyl group, forming the desired 2,6-difluorobenzyl alcohol.
Reaction Conditions and Notes:
Hydrolysis reactions are typically conducted at temperatures ranging from 0 to 100°C, preferably between 30 minutes to 1 hour for optimal conversion.
Aqueous sodium hydroxide or potassium hydroxide solutions are used as the hydrolysis medium.
Post-reaction purification involves extraction with organic solvents and distillation under reduced pressure (200 mmHg to 0.01 mmHg) to isolate high-purity products.
Yields for fluorine-containing benzylamine derivatives and subsequent benzyl alcohols are reported to be high, with purity levels exceeding 99% after distillation or chromatography.
Specific examples include 2,6-difluorobenzyl acetate obtained with 62.1% yield and 99.3% purity after distillation.
| Compound | Yield (%) | Purity (%) | Boiling Point (°C/mmHg) |
|---|---|---|---|
| 2,6-Difluorobenzyl acetate | 62.1 | 99.3 | 81 / 5 |
| 2,6-Difluorobenzyl propionate | 61.8 | 99.2 | 83 / 3 |
Table 1: Representative yields and purities of fluorine-containing benzyl derivatives via reduction and hydrolysis
Formylation of Aryl Bromides Followed by Reduction
Another method involves the formylation of aryl bromide derivatives to benzaldehydes, which are subsequently reduced to benzyl alcohols.
Aryl bromides undergo carbonylation with carbon monoxide and a formate source in the presence of palladium catalysts to form benzaldehyde intermediates.
The benzaldehydes are then reduced using formates or other reducing agents to yield benzyl alcohol derivatives.
This method allows for selective introduction of the hydroxymethyl group on the aromatic ring.
It is suitable for various substituted aryl bromides, including fluorinated derivatives.
Requires palladium catalysts and controlled reaction conditions.
May involve isolation and purification of benzaldehyde intermediates before reduction.
Phase Transfer Catalysis for Benzyl Alcohol Synthesis from Benzyl Chlorides
A related approach for halogenated benzyl alcohols (e.g., 2,6-dichlorobenzyl alcohol) involves:
Reaction of benzyl chloride derivatives with anhydrous sodium acetate in the presence of quaternary ammonium salts as phase transfer catalysts to form benzyl acetate intermediates.
Hydrolysis of benzyl acetate to benzyl alcohol.
Quaternary ammonium salts such as butylpyridinium bromide or benzyltriethylammonium bromide are used at 0.01–5% by weight.
Reaction temperatures range from 60 to 200°C.
Sodium acetate is used in slight excess (1.01 to 1.10 mol per mol of benzyl chloride).
Relevance to 2,6-Difluorophenyl Derivatives:
- Although this method is documented for chlorinated benzyl alcohols, it may be adaptable for fluorinated analogs with appropriate optimization.
Multi-Step Synthetic Pathways Involving Nitration, Acetylation, and Diazotization
Advanced synthetic routes for fluorinated benzyl alcohol derivatives involve:
Electrophilic aromatic nitration of 2,6-difluorophenol to yield 2,6-difluoro-4-nitrophenol.
Acetylation of the phenol group to protect it during subsequent reactions.
Reduction of the nitro group to an amine.
Diazotization of the amine followed by substitution with azide or hydroxyl groups.
This pathway is more complex and used for functionalized derivatives rather than direct synthesis of 4-(2,6-difluorophenyl)benzyl alcohol.
Solvent polarity and reaction conditions significantly affect yields.
Physical and Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C7H6F2O |
| Molecular Weight | 144.12 g/mol |
| Boiling Point | 87–88°C at 14 mmHg |
| Density | 1.3 g/cm³ |
| Flash Point | 88°C (190°F) |
| Solubility | Poorly miscible in water |
| Purity (commercial) | Typically 97% |
Table 2: Physical properties of 2,6-difluorobenzyl alcohol relevant to preparation and handling
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2,6-Difluorophenyl)benzyl alcohol?
- Methodology : A common approach involves nucleophilic substitution or etherification. For example, reacting 2,6-difluorobenzyl bromide with a benzyl alcohol derivative in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C. Purification is typically achieved via column chromatography or recrystallization .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC). Ensure anhydrous conditions to avoid hydrolysis of intermediates.
Q. How is this compound characterized spectroscopically?
- Methodology : Use a combination of:
- ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and hydroxyl group presence.
- FT-IR for identifying O-H (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
- Mass Spectrometry (MS) to verify molecular weight (e.g., ESI-MS or EI-MS) .
Q. What are the recommended storage conditions for this compound?
- Methodology : Store at 2–8°C in airtight, amber vials under inert gas (e.g., argon) to prevent oxidation. Use desiccants to mitigate moisture absorption, which can lead to decomposition .
Q. What safety precautions are required during handling?
- Methodology : Use PPE (gloves, goggles), work in a fume hood, and refer to Safety Data Sheets (SDS) for toxicity data. In case of skin contact, rinse immediately with water and seek medical evaluation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reactivity.
- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., Pd for cross-coupling).
- Purification : Use preparative HPLC or recrystallization in hexane/ethyl acetate mixtures to isolate high-purity (>98%) product .
- Analytical Tools : Monitor by GC-MS or HPLC with UV detection (λ = 254 nm) to track byproducts.
Q. How can discrepancies in NMR data be resolved for structural confirmation?
- Methodology :
- 2D NMR Techniques : Employ COSY, HSQC, or NOESY to assign overlapping signals.
- Computational Validation : Compare experimental data with density functional theory (DFT)-calculated chemical shifts .
Q. How do pH and temperature affect the stability of this compound in solution?
- Methodology :
- Degradation Studies : Incubate solutions at varying pH (2–12) and temperatures (25–60°C). Analyze degradation products via LC-MS using a C18 column (MeOH/H₂O + 0.1% formic acid).
- Kinetic Analysis : Fit data to first-order decay models to calculate half-lives .
Q. What strategies are effective for studying its biological interactions (e.g., enzyme inhibition)?
- Methodology :
- Fluorometric Assays : Measure inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.
- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities.
- Molecular Docking : Use software (e.g., AutoDock) to predict binding modes to active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
